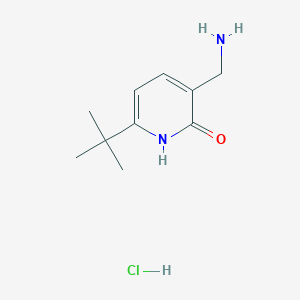

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O and its molecular weight is 216.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds such as 3-aminomethylphenylboronic acid have been used as inhibitors of mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its tRNA .

Mode of Action

Similar compounds have been shown to inhibit the function of their target enzymes . In the case of Mtb LeuRS inhibitors, they prevent the enzyme from attaching leucine to its tRNA, thereby inhibiting protein synthesis .

Biochemical Pathways

Inhibition of leurs would affect the protein synthesis pathway, leading to a decrease in the production of proteins .

Result of Action

Inhibition of leurs would likely result in a decrease in protein synthesis, which could have various effects depending on the specific proteins that are affected .

Biologische Aktivität

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridinone ring with an aminomethyl group and a tert-butyl substituent, which contribute to its distinctive electronic and steric properties. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

- Molecular Formula : C10H17ClN2O

- Molecular Weight : 180.25 g/mol

- IUPAC Name : 3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one

The biological activity of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group enhances lipophilicity, facilitating interactions with lipid membranes. These interactions can modulate enzyme or receptor activities, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : Studies have shown that 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one acts as an inhibitor for several enzymes. Its binding affinity varies depending on the specific target and biological system involved.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although detailed studies are required to elucidate the specific mechanisms and efficacy against various pathogens.

- Antioxidant Activity : The compound has been implicated in modulating oxidative stress responses, potentially through interactions with pathways involving the Nrf2-Keap1 complex.

Case Studies

- Enzyme Inhibition Study :

- Antioxidant Activity :

Comparative Analysis

The following table summarizes the biological activities of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one compared to similar compounds:

| Compound | Enzyme Inhibition | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one | Significant | Moderate | Preliminary Evidence |

| S-Pregabalin | High | Low | None |

| 3-(Aminomethyl)phenylboronic acid hydrochloride | Moderate | None | Moderate |

Synthesis and Industrial Applications

The synthesis of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one can be achieved through various methods, including the Mannich reaction. This reaction involves the condensation of an amine with formaldehyde and a ketone or aldehyde under mild conditions . Optimizing these synthetic routes is crucial for industrial applications where yield and purity are paramount.

Eigenschaften

IUPAC Name |

3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c1-10(2,3)8-5-4-7(6-11)9(13)12-8;/h4-5H,6,11H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNJFDAQTWDQQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.